molecular formula C10H11FO3 B2744951 5-Fluoro-2-isopropoxybenzoic acid CAS No. 1096786-64-9

5-Fluoro-2-isopropoxybenzoic acid

Cat. No. B2744951
CAS RN: 1096786-64-9
M. Wt: 198.193
InChI Key: YCWZSFGEQXPKKV-UHFFFAOYSA-N
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Description

5-Fluoro-2-isopropoxybenzoic acid is an organic compound with the molecular weight of 198.19 . It is also known as FIBA.


Molecular Structure Analysis

The InChI code for 5-Fluoro-2-isopropoxybenzoic acid is 1S/C10H11FO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual structure.


Physical And Chemical Properties Analysis

5-Fluoro-2-isopropoxybenzoic acid is a solid substance . Its physical and chemical properties would be influenced by its molecular structure, particularly the presence of the fluorine atom and the isopropoxy and carboxylic acid groups.

Scientific Research Applications

Synthesis and Insecticidal Activity

5-Fluoro-2-isopropoxybenzoic acid and its derivatives have been synthesized and studied for their potential insecticidal properties. For instance, the synthesis of some 1,3,4-oxadiazoles containing a phenoxyfluorophenyl group was described, starting from 4-Fluoro-3-phenoxybenzaldehyde. However, these compounds exhibited low insecticidal activity against certain crop pests, highlighting the chemical's role in the development of potential pest control agents (Mohan et al., 2004).

Synthesis and Characterization for Drug Development

5-Fluoro-2-isopropoxybenzoic acid derivatives have been synthesized and characterized, focusing on their potential applications in drug development. For example, 2-(5-fluorouracil-1-yl-acetamido) acetic acid was synthesized and characterized using NMR, mass spectrometry, and infrared spectroscopy, emphasizing the chemical's significance in the development of prodrugs with high efficiency and low toxicity (Xiong Jing, 2010).

Biodegradation Studies

Research has also been conducted on the biodegradation of fluoro derivatives of benzoic acid, which is closely related to 5-Fluoro-2-isopropoxybenzoic acid. For instance, a study on the biodegradation of 3-fluorobenzoate by Sphingomonas sp. HB-1 revealed insights into the microbial degradation pathway of fluorinated compounds, highlighting the environmental aspects and potential biotechnological applications of these compounds (Boersma et al., 2004).

Plant Protection and Disease Resistance

The compound and its related chemicals have been investigated for their potential in inducing plant defenses against pathogens. For example, a study on the structure-activity relationship of salicylates, including fluorinated derivatives, showed that certain derivatives induced more pathogenesis-related proteins than salicylic acid itself, suggesting their use in developing new plant protection agents (Silverman et al., 2005).

Future Directions

Fluorinated compounds, including 5-Fluoro-2-isopropoxybenzoic acid, are receiving increasing attention due to their potential applications in various fields such as molecular imaging, pharmaceuticals, and materials . Therefore, future research may focus on exploring these applications and improving the methods for synthesizing these compounds.

properties

IUPAC Name

5-fluoro-2-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWZSFGEQXPKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-isopropoxybenzoic acid

CAS RN

1096786-64-9
Record name 5-fluoro-2-(propan-2-yloxy)benzoic acid
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